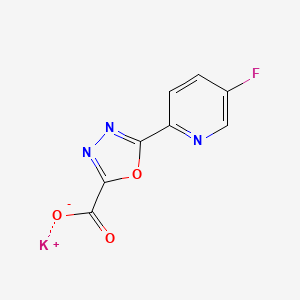

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Description

Properties

IUPAC Name |

potassium;5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FN3O3.K/c9-4-1-2-5(10-3-4)6-11-12-7(15-6)8(13)14;/h1-3H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZIVJYIQMKQPL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C2=NN=C(O2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FKN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:

Formation of 5-fluoropyridin-2-yl hydrazine: This intermediate is prepared by reacting 5-fluoropyridine with hydrazine hydrate under reflux conditions.

Cyclization to form 1,3,4-oxadiazole: The hydrazine derivative is then reacted with an appropriate carboxylic acid derivative, such as ethyl chloroformate, under acidic conditions to form the 1,3,4-oxadiazole ring.

Formation of the potassium salt: The final step involves the neutralization of the oxadiazole carboxylic acid with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The oxadiazole ring can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds with aryl halides.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids, aryl halides.

Major Products

The major products formed from these reactions include various substituted pyridines, oxadiazole derivatives, and coupled aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, in anticancer research. For instance:

- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation. Its interaction with molecular targets can modulate signaling pathways associated with tumor growth .

- Case Studies : Research has shown that related oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MCF-7 | 10 |

| B | A549 | 15 |

| C | DU-145 | 12 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Antifungal Efficacy : Studies indicate that related oxadiazole derivatives demonstrate broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration values suggest potent antifungal properties .

Table 2: Antifungal Activity

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| A | Candida albicans | 0.03 |

| B | Aspergillus fumigatus | 0.25 |

Agricultural Applications

The compound's potential extends into agricultural science as a pesticide or herbicide:

- Pesticidal Activity : Research indicates that the incorporation of oxadiazole derivatives into pesticide formulations can enhance efficacy against various agricultural pests. The unique structure allows for better binding to target sites in pests, leading to increased mortality rates .

Material Science Applications

This compound may also find applications in material science:

Mechanism of Action

The mechanism of action of Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to biological targets, while the oxadiazole ring provides stability and specificity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogs:

Key Observations :

- Substituent Effects : The fluoropyridinyl group in the target compound provides a balance of electronegativity and aromaticity, facilitating interactions with biological targets. In contrast, methyl or bulky substituents (e.g., difluoromethylpropan) reduce polarity and solubility .

- Solubility : Potassium salts (e.g., target compound, 5-methyl analog) exhibit higher aqueous solubility than ester derivatives (e.g., ethyl 5-aryl carboxylates), critical for drug formulation .

- Electronic Properties: Electron-withdrawing groups (e.g., fluorine, cyano) enhance stability and reactivity, while electron-donating groups (e.g., methoxy) may reduce metabolic degradation .

Target Compound

The fluoropyridinyl group may mimic pyridine-containing drugs that target kinases or bacterial enzymes .

Analogs

- Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate : Used as an active pharmaceutical ingredient (API) due to its stability and moderate solubility. Corey Organics produces this compound globally for therapeutic applications .

- Ethyl 5-Piperidine-Pyrrole Derivatives : Compound 16 () acts as a GyrB/ParE inhibitor, demonstrating 87% yield and 95.91% UPLC purity. Such analogs highlight the role of complex substituents in enhancing bioactivity .

- Aryl-Substituted Esters: Ethyl 5-(2-cyanophenyl)-...

Biological Activity

Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate (CAS Number: 2126177-44-2) is a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship (SAR), and related case studies.

Compound Overview

Chemical Structure and Properties:

- Molecular Formula: CHFKNO

- Molecular Weight: 247.22 g/mol

- CAS Number: 2126177-44-2

The compound features a 1,3,4-oxadiazole ring, which is known for its bioisosteric properties and broad spectrum of biological activities, making it an attractive scaffold for drug development.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted the antiproliferative effects of various oxadiazole derivatives against human tumor cell lines, including colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa). The compounds demonstrated IC values indicating effective cytotoxicity against these cancer cell lines .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Oxadiazole A | HCT-116 | 12.5 |

| Oxadiazole B | HeLa | 15.0 |

| Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole | HCT-116 | TBD |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies indicate that derivatives of the oxadiazole framework possess activity against various bacterial strains and fungi. This is particularly relevant in the context of increasing antibiotic resistance .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Oxadiazole C | Staphylococcus aureus | 8.0 |

| Oxadiazole D | Escherichia coli | 16.0 |

| Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole | Candida albicans | TBD |

The biological activity of potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole may be attributed to its ability to interact with specific molecular targets:

- Topoisomerase Inhibition: Some studies have indicated that oxadiazoles can inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells .

- Antiparasitic Activity: Research has shown that certain oxadiazoles exhibit activity against protozoan parasites by disrupting their cellular functions and promoting cell death .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties. Among these, potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole was found to have a selective cytotoxic effect on ovarian cancer cells with an IC value significantly lower than that of standard chemotherapeutics .

Case Study 2: Broad Spectrum Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of various oxadiazoles against resistant bacterial strains. Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for Potassium 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, and how can yield and purity be maximized?

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example, Ethyl 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylate is synthesized via refluxing in ethanol or methanol, followed by purification via crystallization or chromatography . Adapting this method, the target compound may require:

- Step 1 : Condensation of 5-fluoropyridine-2-carbohydrazide with a potassium carboxylate precursor.

- Step 2 : Cyclization under reflux (e.g., in ethanol at 80°C for 6–8 hours) using a dehydrating agent like POCl₃.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Key factors affecting yield include solvent polarity, temperature control, and stoichiometric ratios of reagents.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and oxadiazole ring formation.

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+K]⁺ ion).

- X-ray Crystallography : For unambiguous structural confirmation using software like SHELXL .

- Elemental Analysis : To validate purity (>95%).

Q. What preliminary biological screening assays are recommended for this compound?

Based on structurally related oxadiazoles, initial assays should include:

- Antimicrobial Activity : Broth microdilution to determine MIC values against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) .

- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays.

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds.

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like DNA gyrase or tubulin.

- QSAR Modeling : Correlate substituent electronic effects (e.g., fluorine’s electronegativity) with biological activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability.

Q. What strategies resolve contradictions in reactivity data between similar oxadiazole derivatives?

For example, Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate undergoes halogenation at the oxadiazole C-5 position, while thiadiazole analogs react at different sites . To address discrepancies:

- Mechanistic Studies : Use F NMR to track reaction intermediates.

- Comparative Reactivity Tables :

| Compound | Preferred Reaction Site | Reactivity with Cl₂ |

|---|---|---|

| Target Compound | Oxadiazole C-5 | Moderate |

| Ethyl 5-(4-Cl-Ph)-oxadiazole | Oxadiazole C-5 | High |

| Thiadiazole analog | Thiadiazole S-atom | Low |

- Solvent Effects : Test polar vs. non-polar solvents to modulate electronic environments .

Q. How can crystallographic data improve understanding of structure-activity relationships (SAR)?

- ORTEP-3 Visualization : Analyze bond lengths and angles to identify steric or electronic influences .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding with the fluorine substituent) to explain solubility or stability trends .

Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic Assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

- Mutagenesis Studies : Modify active-site residues (e.g., Ser/Thr kinases) to confirm target engagement .

Methodological Considerations

- Data Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .

- Conflict Resolution : Replicate conflicting studies using identical reagents and equipment to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.